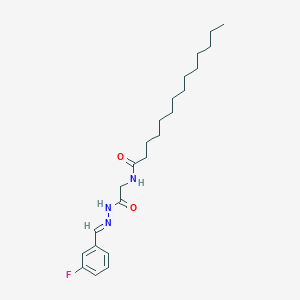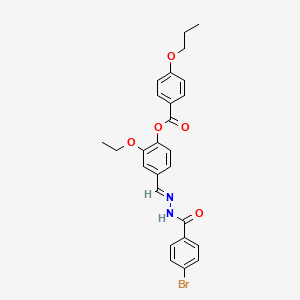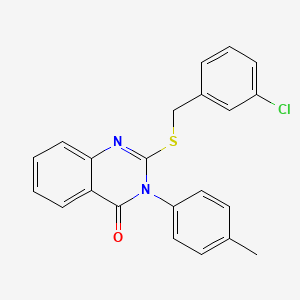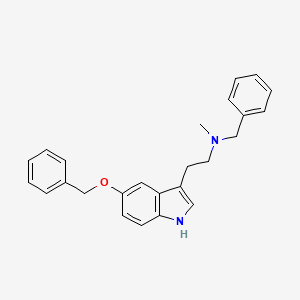
beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is a compound known for its significant pharmacological properties. It is widely recognized for its antihistamine effects and is used in various medical applications, including the treatment of allergies and as a sedative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether typically involves the reaction of benzhydrol with diethylaminoethanol in the presence of an acid catalyst. One common method includes using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is favored for its operational simplicity, low reagent loading, high product yields, and short reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of benzhydryl ether, such as benzhydryl alcohols, ketones, and substituted ethers.
Aplicaciones Científicas De Investigación
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is employed in studies related to cell signaling and receptor interactions.
Industry: The compound finds applications in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The compound also has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Promethazine: Known for its strong sedative and antiemetic effects.
Uniqueness
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is unique due to its balanced profile of antihistamine and sedative effects. Unlike some other antihistamines, it provides effective allergy relief while also offering significant sedative properties, making it suitable for use in conditions where both effects are desired .
Propiedades
Número CAS |
63978-56-3 |
|---|---|
Fórmula molecular |
C21H30ClNO2 |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-(2-benzhydryloxyethoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-3-22(4-2)15-16-23-17-18-24-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
Clave InChI |
AURIOMNMIRILLO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)








![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)


